2-(Trifluoromethyl)-1H-phenothiazine, with the chemical formula CHFN$$$$S and CAS number 92-30-8, is a compound belonging to the phenothiazine family. Characterized by a trifluoromethyl group attached to the phenothiazine structure, it exhibits unique chemical properties that enhance its biological activity and applications in various fields. The molecular weight of this compound is 267.27 g/mol, and it features a complex aromatic system that contributes to its stability and reactivity.
2-(Trifluoromethyl)-1H-phenothiazine exhibits significant biological activities, particularly in pharmacology. It has been evaluated for:
The synthesis of 2-(trifluoromethyl)-1H-phenothiazine typically involves several methods:
The unique properties of 2-(trifluoromethyl)-1H-phenothiazine make it suitable for various applications:
Interaction studies involving 2-(trifluoromethyl)-1H-phenothiazine focus on its binding affinities with biological targets such as receptors and enzymes. These studies utilize techniques like molecular docking simulations to predict how well the compound interacts with target proteins involved in disease mechanisms. The results indicate that modifications to the phenothiazine structure can significantly alter its binding properties and biological efficacy .
Several compounds share structural similarities with 2-(trifluoromethyl)-1H-phenothiazine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Fluoro-10H-phenothiazine | 397-58-0 | 0.68 |
| 2-Chloro-10H-phenothiazine | 92-39-7 | 0.68 |
| N-Phenyl-3-(trifluoromethyl)aniline | 101-23-5 | 0.59 |
| 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one | 898748-27-1 | 0.70 |
| 6-(Trifluoromethyl)benzo[d]thiazol-2-amine | 777-12-8 | 0.62 |
These compounds exhibit varying degrees of biological activity and chemical reactivity, but the presence of the trifluoromethyl group in 2-(trifluoromethyl)-1H-phenothiazine sets it apart by enhancing its lipophilicity and biological interactions.
Nucleophilic aromatic substitution (SNAr) remains a cornerstone for introducing trifluoromethyl groups into the phenothiazine scaffold. The electron-deficient nature of the aromatic ring in phenothiazine derivatives facilitates direct substitution, particularly at the 2-position. A prominent approach involves the use of potassium trifluoroacetate (CF3CO2K) as a trifluoromethyl source, coupled with copper(I) iodide (CuI) as a catalyst. This method, conducted in polar aprotic solvents such as N-methylpyrrolidinone (NMP), achieves substitution via in situ generation of the trifluoromethyl anion (CF3−).
Reaction optimization studies have demonstrated that additives like cesium fluoride (CsF) and co-solvents such as 1,3-dimethyl-2-imidazolidinone (DMI) significantly enhance yields by stabilizing reactive intermediates and suppressing side reactions. For instance, combining CsF and DMI in NMP at 180°C for 48 hours increased the yield of 2-(trifluoromethyl)-1H-phenothiazine to 78%, while reducing the formation of pentafluoroethyl byproducts to less than 1%. The general mechanism involves displacement of a leaving group (e.g., bromide) by the trifluoromethyl anion, facilitated by copper-mediated electron transfer (Figure 1).
Table 1: Optimization of Trifluoromethylation Conditions Using CF3CO2K and CuI
| Additive | Co-solvent | Temperature (°C) | Yield (%) | Byproduct (%) |
|---|---|---|---|---|
| None | NMP | 180 | 22 | 15 |
| CsF | NMP | 180 | 45 | 8 |
| DMI | NMP | 180 | 60 | 5 |
| CsF + DMI | NMP | 180 | 78 | <1 |
Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing 2-(trifluoromethyl)-1H-phenothiazine derivatives. Copper-catalyzed methods, in particular, enable trifluoromethylation under mild conditions. A notable protocol employs potassium (trifluoromethyl)trimethoxyborate (CF3B(OMe)3K) as a trifluoromethyl source with a Cu(I)/1,10-phenanthroline catalyst system. This approach achieves high yields (up to 92%) for aryl iodides at room temperature, avoiding the need for strong bases or elevated temperatures.
Flow chemistry has further enhanced the practicality of these reactions. By utilizing a continuous-flow system with a stainless steel reactor, trifluoromethylation of 2-iodophenothiazine can be completed in minutes at 200–210°C, achieving near-quantitative conversion. The rapid heat transfer and precise temperature control in flow systems mitigate decomposition pathways, making this method scalable for industrial applications.
Post-functionalization of the 2-(trifluoromethyl)-1H-phenothiazine core enables diversification of side chains, tailoring physicochemical properties for specific applications. A common strategy involves alkylation or acylation of the nitrogen atom at the 10-position. For example, treating 2-(trifluoromethyl)-1H-phenothiazine with acyl chlorides in tetrahydrofuran (THF) yields carboxamide derivatives, with subsequent purification via column chromatography.
Aliphatic and aromatic amines are also employed for side-chain elongation. In a representative procedure, a solution of 2-(trifluoromethyl)-1H-phenothiazine in THF is added dropwise to a mixture of alkylamines and potassium carbonate, followed by refluxing for 6–8 hours. This method produces derivatives with variable chain lengths (1–2 carbons) and functional groups (e.g., –Cl, –SCH3), as confirmed by NMR and mass spectrometry.
Table 2: Representative 2-(Trifluoromethyl)-1H-Phenothiazine Derivatives
| Compound | R₁ | Chain Length (n) | Melting Point (°C) |
|---|---|---|---|
| 1 | –H | 1 | 117 |
| 2 | –Cl | 1 | 118 |
| 3 | –SCH3 | 1 | 124 |
| 4 | –H | 2 | 144 |
| 5 | –Cl | 2 | 113 |
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁2₁2₁ | Phelps & Cordes, 1976 [1] |
| Unit Cell a (Å) | 7.766(2) | Phelps & Cordes, 1976 [1] |
| Unit Cell b (Å) | 5.957(1) | Phelps & Cordes, 1976 [1] |
| Unit Cell c (Å) | 23.499(5) | Phelps & Cordes, 1976 [1] |
| R Value | 0.073 | Phelps & Cordes, 1976 [1] |
| Molecular Formula | C₁₃H₈NSF₃ | Multiple sources [1] [2] |
| Molecular Weight | 267.27 | Multiple sources [3] [2] |
The crystallographic analysis reveals the fundamental structural features of the phenothiazine core scaffold with its characteristic heterocyclic framework containing sulfur and nitrogen atoms [1]. The tricyclic system exhibits the expected non-planar geometry that is characteristic of phenothiazine derivatives [4] [5].
The dihedral angle analysis represents a critical aspect of the conformational characterization of 2-(trifluoromethyl)phenothiazine [1]. The most significant structural parameter is the dihedral angle between the two phenylene planes, which measures 171.2(1)° [1]. This value indicates a nearly planar arrangement of the benzene rings, which is unusual compared to other phenothiazine derivatives that typically exhibit more pronounced butterfly conformations [4] [6] [7].
The carbon-sulfur-carbon bond angle in the central six-membered ring measures 102.0°, while the carbon-nitrogen-carbon bond angle is 124.8° [1]. These angles are consistent with the expected geometry around the heteroatoms in the phenothiazine system [1]. Additionally, the sulfur-nitrogen-hydrogen bond angle is 173.3°, confirming the nearly linear arrangement of these atoms [1].
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 2-(Trifluoromethyl)phenothiazine | 171.2 | Phelps & Cordes, 1976 [1] |
| 10-Ethylphenothiazine | 44.9 | Literature [4] |
| 10-Ethyl-3-nitrophenothiazine | 22.8 | Literature [4] |
| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | 21.1 | Literature [4] |
| (10-Ethyl-10H-phenothiazine-3,7-diyl)bis(p-tolylmethanone) | 17.95-12.65 | Literature [6] [7] |
The remarkably large dihedral angle of 171.2° in 2-(trifluoromethyl)phenothiazine contrasts sharply with other phenothiazine derivatives, which typically exhibit butterfly conformations with dihedral angles ranging from 12° to 45° [4] [6] [7]. This structural difference suggests that the trifluoromethyl substituent significantly influences the molecular conformation, leading to a more planar arrangement of the aromatic rings [1].
The tricyclic system maintains its characteristic boat-like conformation for the central six-membered heterocyclic ring, similar to other phenothiazine derivatives [6] [7]. However, the electronic effects of the trifluoromethyl group appear to minimize the folding typically observed in the phenothiazine butterfly structure [1].
The trifluoromethyl group exerts significant electronic effects on the aromatic system of phenothiazine through its strong electron-withdrawing nature [8] [9] [10]. The trifluoromethyl substituent is characterized by its high electronegativity and inductive electron-withdrawing properties, which arise from the presence of three highly electronegative fluorine atoms bonded to carbon [8] [11].
The electron-withdrawing character of the trifluoromethyl group significantly affects the electronic density distribution within the aromatic system [8] [12]. This substitution leads to a depletion of electron density from the aromatic rings, particularly at positions ortho and para to the point of attachment [9] [10]. The inductive effect of the trifluoromethyl group is transmitted through the σ-bond framework, influencing the overall electronic structure of the molecule [8] [11].
The introduction of the trifluoromethyl substituent into the phenothiazine system results in substantial alterations to the molecular orbital characteristics [13] [14]. Phenothiazine derivatives typically exhibit electron-donating properties due to the presence of electron-rich sulfur and nitrogen heteroatoms [14]. However, the trifluoromethyl substitution introduces competing electronic effects that modify the overall electronic behavior of the system [8] [12].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly affected by the trifluoromethyl substituent [13] [12]. The electron-withdrawing nature of the trifluoromethyl group tends to stabilize both occupied and unoccupied molecular orbitals, leading to changes in the energy gap and electronic transitions [12] [14].
The electronic effects of the trifluoromethyl substituent manifest in the spectroscopic properties of 2-(trifluoromethyl)phenothiazine [15]. Fourier-transform infrared and ultraviolet-visible spectroscopic studies reveal characteristic absorption patterns that reflect the modified electronic structure [15]. The electron-withdrawing effect influences the vibrational frequencies and electronic transitions, providing experimental evidence for the electronic perturbations introduced by the trifluoromethyl group [15].
The molecular electrostatic potential surface analysis demonstrates the redistribution of electron density caused by the trifluoromethyl substituent [15] [16]. The highly electronegative fluorine atoms create regions of negative electrostatic potential, while the carbon atom of the trifluoromethyl group exhibits positive character due to electron withdrawal [16].
The electronic effects of the trifluoromethyl substituent contribute to the unusual conformational behavior observed in 2-(trifluoromethyl)phenothiazine [1] [8]. The electron-withdrawing nature of the substituent influences the balance of electronic interactions within the molecule, potentially stabilizing the more planar conformation reflected in the large dihedral angle of 171.2° [1].
The anticancer potential of 2-(Trifluoromethyl)-1H-phenothiazine and related phenothiazine derivatives has been extensively documented across multiple cancer cell lines, with particular efficacy against multidrug-resistant malignancies. These compounds demonstrate significant antiproliferative effects through multiple mechanisms that circumvent traditional resistance pathways [1] [2] [3].
The phenothiazine scaffold exhibits potent activity against various cancer types, with novel derivatives showing enhanced efficacy compared to conventional chemotherapeutics. Recent studies have demonstrated that phenothiazine-triazole hybrids achieve remarkably low inhibitory concentrations, with compound 2 showing an IC₅₀ of 1.2 μM against gastric cancer MGC-803 cells while maintaining selectivity for cancer cells over normal GES-1 cells [4]. Advanced phenothiazine derivatives such as CWHM-974 display broad-spectrum anticancer activity with IC₅₀ values ranging from 1.37 to 14.03 μM across diverse cancer cell lines, consistently outperforming fluphenazine which shows IC₅₀ values of 7.04 to 23.33 μM [5].
Table 1: Anticancer Activity Data for Phenothiazine Derivatives
| Compound/Study | IC₅₀ Value | Cell Line | Reference |
|---|---|---|---|
| Phenothiazine-triazole hybrid (compound 2) | 1.2 μM | MGC-803 (gastric cancer) | [4] |
| CWHM-974 derivative | 1.37-14.03 μM | Various cancer cell lines | [5] |
| Phenothiazine hybrid (compound 9f) | 0.8 μM | MCF-7 (breast cancer) | [6] |
| 1,6-Diazaphenothiazine derivatives | 3.9-49.1 μg/mL | MCF-7 (breast cancer) | [7] |
| TEGylated phenothiazine derivative | 15 μM | HeLa (cervical cancer) | [8] |
The multidrug resistance reversal capability of phenothiazines represents a critical therapeutic advantage. These compounds effectively inhibit ATP-binding cassette transporters, particularly ABCB1 (P-glycoprotein), which are responsible for the efflux of cytotoxic agents from resistant cancer cells [3]. At concentrations lower than those required for direct antiproliferative effects, phenothiazines can restore sensitivity to conventional chemotherapeutics by blocking efflux pump function and increasing intracellular drug accumulation [3].
Phenothiazine derivatives induce apoptosis through multiple pathways that are particularly effective in gastrointestinal malignancies. The compounds activate both intrinsic and extrinsic apoptotic cascades, leading to comprehensive cell death mechanisms that overcome resistance patterns commonly observed in gastrointestinal cancers [9] [10] [11].
In colorectal cancer models, trifluoperazine demonstrates significant apoptotic induction capabilities. Treatment with trifluoperazine leads to concentration-dependent apoptosis in both HCT116 and CT26 colorectal cancer cell lines, with nuclear fragmentation evident within 24 hours of exposure [10]. Flow cytometric analysis reveals that trifluoperazine induces early apoptosis as evidenced by annexin V positivity, with the proportion of apoptotic cells increasing in a dose-dependent manner [10].
The molecular mechanisms underlying apoptosis induction involve modulation of key regulatory proteins. Trifluoperazine treatment significantly decreases expression of anti-apoptotic proteins including Bcl-2 while simultaneously increasing pro-apoptotic proteins such as Bax [10]. This alteration in the Bcl-2/Bax ratio promotes mitochondrial membrane permeabilization and subsequent cytochrome c release, activating the intrinsic apoptotic pathway [10].
Table 2: Apoptosis-Related Protein Modulation in Gastrointestinal Cancers
| Protein Target | Effect of Phenothiazine Treatment | Pathway | Reference |
|---|---|---|---|
| Bcl-2 | Significantly decreased expression | Anti-apoptotic inhibition | [10] |
| Bax | Increased expression | Pro-apoptotic activation | [10] |
| Caspase-3 | Enhanced cleavage and activation | Execution pathway | [10] |
| Caspase-9 | Activation | Intrinsic pathway | [10] |
| P53 | Accumulation and nuclear translocation | Cell cycle checkpoint | [9] |
The mitochondria-mediated intrinsic apoptosis pathway represents a primary mechanism of phenothiazine-induced cell death in gastrointestinal cancers. Treatment results in loss of mitochondrial membrane potential and increased reactive oxygen species generation, both hallmarks of intrinsic apoptotic activation [10]. The process involves disruption of mitochondrial integrity through Bcl-2 family protein modulation, leading to release of pro-apoptotic factors and subsequent caspase cascade activation [10].
Phenothiazine derivatives also demonstrate effectiveness against gastric cancer through targeted apoptosis induction. Novel phenothiazine-triazole hybrids show particular promise, with compound 2 demonstrating superior cytotoxic activity against gastric cancer cell lines MGC-803, MKN28, and MKN45 compared to conventional therapeutics [4]. The compound induces time- and concentration-dependent antiproliferation effects while maintaining selectivity for malignant cells over normal gastric epithelial cells [4].
The disruption of microtubule dynamics through tubulin polymerization inhibition represents a fundamental mechanism by which 2-(Trifluoromethyl)-1H-phenothiazine and related compounds exert their anticancer effects. These agents target the tubulin-microtubule system, leading to cell cycle arrest and subsequent apoptotic cell death [12] [13] [4].
The molecular basis of tubulin polymerization inhibition involves specific structural features of the phenothiazine scaffold. The trifluoromethyl group at the 2-position enhances binding affinity through favorable van der Waals interactions with tubulin subunits [14] [15]. Recent computational studies reveal that the substitution of chlorine with trifluoromethyl groups significantly increases tubulin polymerization inhibition, with enhanced ΔTpoly values observed for trifluoromethyl-substituted phenothiazines compared to their chlorinated analogs [16].
Table 3: Tubulin Polymerization Inhibition Data
| Compound | IC₅₀ (Tubulin) | Mechanism | Reference |
|---|---|---|---|
| Phenothiazine-cyanochalcone (1l) | 0.71 μM | Tubulin binding site interaction | [12] |
| Phenothiazine-triazole hybrid (compound 2) | 2.87 μM | Microtubule destabilization | [4] |
| Carbazole-cyanochalcone (3a) | 0.24 μM | Dual FTI/MTI inhibition | [12] |
| Reference: Phenstatin | 3.43 μM | Standard tubulin inhibitor | [12] |
The mechanism of action involves binding to the colchicine-binding site on β-tubulin, as demonstrated through funnel metadynamics simulations [16]. The trifluoromethyl-substituted phenothiazines show enhanced docking affinity compared to chlorine-substituted analogs, correlating with their superior tubulin polymerization inhibitory activity [16]. This binding prevents the normal curved-to-straight conformational transition required for microtubule assembly, effectively disrupting cellular division processes [17].
The consequences of tubulin polymerization inhibition extend beyond simple cytoskeletal disruption. Cells treated with phenothiazine tubulin inhibitors accumulate in the G2/M phase of the cell cycle, indicating mitotic blockade [2] [4]. This arrest triggers checkpoint mechanisms that ultimately lead to apoptotic cell death when repair processes fail to restore normal microtubule function [2].
Structure-activity relationship analyses reveal that specific molecular features are crucial for optimal tubulin inhibitory activity. The 3,4,5-trimethoxyphenyl group, traditionally considered essential for tubulin binding, can be successfully replaced with phenothiazine units while maintaining or enhancing activity [12]. The phenothiazine scaffold provides a rigid planar structure that facilitates optimal interactions with the tubulin binding pocket [12].
The central nervous system receptor modulation properties of 2-(Trifluoromethyl)-1H-phenothiazine encompass interactions with multiple neurotransmitter systems, providing the molecular basis for both therapeutic effects and potential side effects. The compound demonstrates significant affinity for dopaminergic receptors while also interacting with sigma receptors, creating a complex pharmacological profile that extends beyond traditional antipsychotic applications [30] [31].
The blood-brain barrier penetration capability of phenothiazines, including trifluoromethyl derivatives, enables effective central nervous system targeting. These compounds achieve significant brain concentrations, with established phenothiazines reaching microgram per milliliter levels in human brain tissue [18]. This penetration capacity supports both the therapeutic applications in psychiatric disorders and the potential for repurposing in neurological conditions [18].
The dopamine D2 receptor represents the primary pharmacological target for phenothiazine antipsychotic activity, and structural modifications including trifluoromethyl substitution significantly influence binding affinity and functional outcomes. The trifluoromethyl group at the 2-position enhances receptor binding through favorable van der Waals interactions between the side chain amino group and the substituent [14] [15].
Molecular modeling studies reveal that phenothiazines adopt specific conformations that mimic dopamine when bound to D2 receptors. The trifluoromethyl substituent promotes a conformation that optimally positions the phenothiazine for receptor interaction, explaining the enhanced potency of trifluoromethyl-substituted compounds compared to chlorine-substituted analogs [14] [15]. These van der Waals attractive forces account for the superior neuroleptic activity observed with trifluoromethyl phenothiazines [14] [15].
Table 7: Dopamine Receptor Binding Characteristics
| Structural Feature | Effect on D2 Binding | Mechanism | Clinical Correlation | Reference |
|---|---|---|---|---|
| Trifluoromethyl vs. Chlorine | Enhanced potency | Van der Waals interactions | Improved antipsychotic efficacy | [14] [15] |
| Piperazine side chain | Increased activity | Optimal spatial positioning | Enhanced therapeutic index | [14] [15] |
| Propyl connector | Essential for activity | Proper receptor orientation | Required for D2 antagonism | [32] |
| Hydroxyethylpiperazine | Enhanced potency | Improved receptor fit | Superior clinical profile | [14] [15] |
The binding interaction involves specific amino acid residues within the D2 receptor structure. The essential ionic bond occurs with Asp114, present independently of whether the ligand acts as an agonist or antagonist [33]. Additionally, the serine microdomain located in transmembrane domain 5, specifically Ser193, Ser194, and Ser197, forms crucial hydrogen bonds that influence ligand affinity and orientation [33].
Structure-activity relationship analysis demonstrates that the aromatic microdomain, including Trp386, Phe389, Phe390, and His393, participates in the rotamer toggle switch mechanism responsible for receptor activation [33]. Phenothiazine antagonists, including trifluoromethyl derivatives, lack complete interactions with these activating amino acids, accounting for their antagonist rather than agonist properties [33].
The metabolic profile of phenothiazines affects their dopamine receptor binding characteristics. Ring-hydroxylated and N-demethylated metabolites retain 20-70% of the binding affinity of parent compounds for dopamine D2 receptors [30]. In contrast, sulfoxide metabolites show virtually no binding activity, indicating that oxidative metabolism significantly reduces pharmacological activity [30].
The selectivity profile reveals that phenothiazines demonstrate 10-500 times lower affinity for alpha-2 adrenoceptors compared to dopamine D2 receptors and alpha-1 adrenoceptors [30]. This selectivity pattern contributes to the specific pharmacological profile and side effect patterns observed with phenothiazine medications [30].
Sigma receptors represent an important secondary target for phenothiazine compounds, with both sigma-1 and sigma-2 receptor subtypes demonstrating significant affinity for these agents. The interaction with sigma receptors contributes to diverse pharmacological effects including neuroprotection, modulation of calcium signaling, and potential therapeutic benefits in neurological disorders [31] [34] [35].
Phenothiazine derivatives show high affinity for sigma-1 receptors, with carboline and phenothiazine-derived compounds demonstrating Ki values ranging from 2.5 to 18 nM [31]. These compounds exhibit selectivity toward sigma-2 receptors and demonstrate minimal cytotoxic effects on neuronal cell lines, supporting their potential therapeutic applications [31].
The sigma-1 receptor functions as a ligand-regulated molecular chaperone located in the endoplasmic reticulum membrane. Phenothiazines including chlorpromazine and trifluoperazine modulate sigma-1 receptor activity, influencing calcium signaling pathways and cellular stress responses [34] [35]. These interactions occur at concentrations achievable with therapeutic dosing, indicating clinical relevance [34] [35].
Table 8: Sigma Receptor Interaction Data
| Compound Type | Sigma-1 Affinity (Ki) | Sigma-2 Selectivity | Functional Effect | Reference |
|---|---|---|---|---|
| Carboline-phenothiazine derivatives | 2.5-18 nM | High selectivity | Neuroprotective | [31] |
| Chlorpromazine | Submicromolar | Moderate | Ca²⁺ signaling modulation | [34] |
| Trifluoperazine | Submicromolar | Moderate | Ca²⁺ signaling modulation | [34] |
| Phenothiazine-guanidine analogs | Variable | Sigma-1 selective | Antihallucinatory | [36] |
The functional consequences of sigma receptor interaction include modulation of calcium homeostasis and cellular signaling cascades. Chlorpromazine and trifluoperazine suppress both phases of calcium responses induced by endoplasmic reticulum calcium-ATPase inhibitors in peritoneal macrophages [34] [35]. This modulation occurs through interference with store-operated calcium entry and calcium mobilization from intracellular stores [34] [35].
Sigma-1 receptor ligands, including phenothiazines, demonstrate the ability to suppress calcium responses induced by various stimuli including thapsigargin, cyclopiazonic acid, and disulfide-containing immunomodulators [34] [35]. The suppression involves both calcium mobilization from stores (40-63% reduction) and store-dependent calcium entry (60-90% reduction) [34] [35].
The clinical implications of sigma receptor interaction extend to potential therapeutic applications in neuropsychiatric disorders. Sigma-1 receptors are associated with neurodegenerative diseases, psychiatric disorders, neuropathic pain, and cancer [31]. The high affinity binding of phenothiazine derivatives to sigma-1 receptors supports their investigation as potential treatments for these conditions [31].